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Cat. No.: B050829 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-3-Trifluoromethylpyridine (CAS No. 22245-83-6), a key intermediate in

pharmaceutical and agrochemical research. The document is intended for researchers,

scientists, and professionals in drug development, offering a detailed analysis of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction
2-Hydroxy-3-Trifluoromethylpyridine, also known as 3-(Trifluoromethyl)-2-pyridone, is a

substituted pyridinone derivative. Its unique electronic and structural properties, conferred by

the electron-withdrawing trifluoromethyl group, make it a valuable building block in the

synthesis of novel bioactive molecules. Accurate and detailed spectroscopic characterization is

crucial for its identification, purity assessment, and the structural elucidation of its downstream

products. This guide presents a compilation of its spectral data and the methodologies for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Hydroxy-3-Trifluoromethylpyridine.
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Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

13.25 brs - OH

7.88 d 6.9 H-6

7.65 d 5.6 H-4

6.34 dd 6.9, 5.5 H-5

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm

Quartet Coupling Constant
(JCF) Hz

Assignment

161.0 - C-2

140.7 4.9 C-4

139.2 - C-6

122.7 271.3 CF₃

120.4 31.4 C-3

105.6 - C-5

Solvent: CDCl₃

Table 3: Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

~1650 Strong C=O Stretch (Pyridinone)

1600 - 1400 Strong C=C and C=N Stretch
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Note: The IR data is based on characteristic absorptions for pyridinone systems, as a specific

experimental spectrum for 2-Hydroxy-3-Trifluoromethylpyridine was not available in the cited

literature.

Table 4: Mass Spectrometry (MS) Data
m/z Ion Method

163 [M]⁺ EI

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was used for acquiring ¹H and ¹³C NMR

spectra.

Sample Preparation: 5-10 mg of 2-Hydroxy-3-Trifluoromethylpyridine was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered into an

NMR tube to a height of about 4-5 cm.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Number of Scans: 16

Relaxation Delay: 1.0 s

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.
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Solvent: CDCl₃

Reference: CDCl₃ at 77.16 ppm.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The spectrum of the solid sample can be obtained using a KBr pellet or as

a mull. For the KBr method, a small amount of the sample is ground with dry potassium

bromide and pressed into a thin pellet.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample was introduced into the ion source via a direct insertion probe

or after separation by gas chromatography.

Ionization:

Method: Electron Ionization (EI)

Electron Energy: 70 eV

Data Acquisition: The mass spectrum was recorded, and the mass-to-charge ratio (m/z) of the

molecular ion was determined.[1]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Hydroxy-3-Trifluoromethylpyridine.
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Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies essential for the

effective use of 2-Hydroxy-3-Trifluoromethylpyridine in research and development. The

detailed information aims to support scientists in their endeavors to synthesize and

characterize novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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